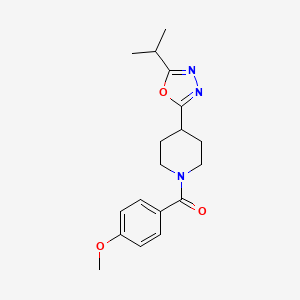

(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

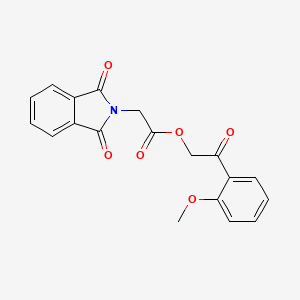

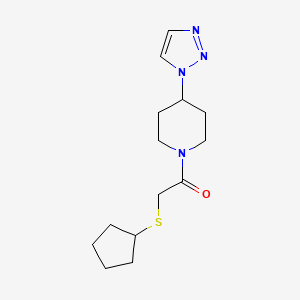

The compound contains several functional groups, including an isopropyl group, a 1,3,4-oxadiazol ring, a piperidine ring, and a methoxyphenyl group . These groups are common in medicinal chemistry and could contribute to various biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The 1,3,4-oxadiazole and piperidine rings are likely to be planar, while the isopropyl and methoxyphenyl groups could add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxadiazole and methoxyphenyl groups could increase its solubility in polar solvents .Applications De Recherche Scientifique

Crystal Packing and Molecular Interactions

Research on the crystal packing of 1,2,4-oxadiazole derivatives, including a study by Sharma et al. (2019), highlights the functional role of non-covalent interactions in supramolecular architectures. The study detailed the synthesis and characterization of 1,2,4-oxadiazole derivatives, emphasizing the importance of lone pair-π interactions and halogen bonding in stabilizing molecular conformations within the crystal environment. This insight suggests that compounds with 1,3,4-oxadiazole moieties, similar to the compound of interest, could be explored for their potential in designing materials with specific crystal packing properties Sharma et al., 2019.

Antimicrobial and Antiproliferative Activities

Several studies have reported on the antimicrobial and antiproliferative activities of 1,3,4-oxadiazole derivatives. For instance, Prasad et al. (2018) synthesized a novel bioactive heterocycle with antiproliferative activity, whose structure was characterized using various spectroscopic techniques. This suggests that derivatives of 1,3,4-oxadiazole, including the compound of interest, could hold potential in the development of new antimicrobial agents or in cancer research Prasad et al., 2018.

Molecular Design and Drug Development

1,3,4-Oxadiazole derivatives have been explored for their utility in drug development, exemplified by the synthesis of compounds with significant antimicrobial activity comparable to standard drugs, as discussed by Kumar et al. (2012). This indicates the compound of interest could be part of studies aimed at discovering new therapeutic agents Kumar et al., 2012.

Supramolecular Chemistry and Material Science

The unique molecular interactions and structural characteristics of 1,3,4-oxadiazole derivatives make them candidates for applications in supramolecular chemistry and material science. Studies like that of Karthik et al. (2021) provide insights into the thermal and optical properties of these compounds, suggesting potential applications in designing materials with specific electronic or photonic properties Karthik et al., 2021.

Mécanisme D'action

Mode of Action

The presence of the 1,3,4-oxadiazol ring in the structure suggests that it may interact with biological targets via hydrogen bonding .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to exhibit a broad range of biological activities .

Pharmacokinetics

The presence of the piperidine ring and the methoxyphenyl group could potentially influence its absorption and distribution within the body

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKACLSSTSGQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,5-trichloro-N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2822635.png)

![N-(3,5-dimethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2822639.png)

![1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2822642.png)

![N-[2-(4-chlorophenyl)-1H-indol-3-yl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2822643.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2822644.png)

![Ethyl 2-[2-(azepan-1-yl)acetamido]-4-phenylthiophene-3-carboxylate](/img/structure/B2822645.png)

![N-(3,4-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2822647.png)

![7,8-Dihydro-3H-thiopyrano[3,2-d]pyrimidin-4(6H)-one](/img/structure/B2822649.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2822650.png)